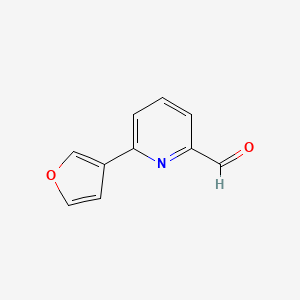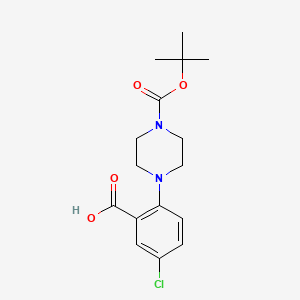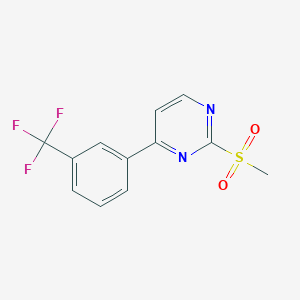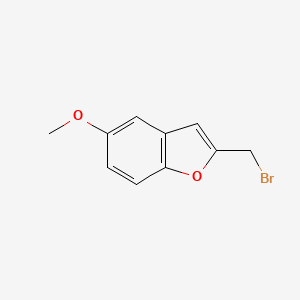
6-Furan-3-yl-pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Furan-3-yl-pyridine-2-carbaldehyde is a heterocyclic organic compound that features both a furan ring and a picolinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Furan-3-yl-pyridine-2-carbaldehyde typically involves the formation of the furan ring followed by its attachment to the picolinaldehyde structure. One common method involves the Paal-Knorr synthesis, where 1,4-diketones are cyclized to form substituted furans . The furan ring can then be functionalized and coupled with picolinaldehyde through various organic reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of furan-3-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .
Comparación Con Compuestos Similares
5-(Hydroxymethyl)-2-furaldehyde (HMF): Known for its applications in sustainable chemistry and as a platform chemical for various derivatives.
2-Furoic acid: Used in the synthesis of pharmaceuticals and as a food preservative.
Furfuryl alcohol: Employed in the production of resins and as a solvent.
Uniqueness: 6-Furan-3-yl-pyridine-2-carbaldehyde stands out due to its combined structural features of a furan ring and a picolinaldehyde moiety, which confer unique reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
208110-90-1 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
6-(furan-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H |
Clave InChI |
FIUUSAJAVPIISC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=COC=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-{4-[(2-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8481590.png)
![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)

![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)

